

An In-depth Technical Guide on the Thermochemical Properties of (1R)-(-)-Dimenthyl Succinate

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Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

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This technical guide provides a comprehensive overview of the available thermochemical data for **(1R)-(-)-Dimenthyl succinate**, also known as Succinic acid, di-(-)-menthyl ester. It outlines the types of thermochemical data relevant to this compound, details generalized experimental protocols for their determination, and explores a relevant biological signaling pathway.

(1R)-(-)-Dimenthyl succinate is chemically identified as Succinic acid, di-(-)-menthyl ester, with the Chemical Abstracts Service (CAS) registry number 34212-59-4 and the molecular formula C₂₄H₄₂O₄.^{[1][2]} While specific experimentally determined quantitative thermochemical data for this compound are not readily available in public databases, this guide presents the framework for understanding, obtaining, and utilizing such data.

Data Presentation

Although specific numerical values for the thermochemical properties of **(1R)-(-)-Dimenthyl succinate** are not currently published, the following tables are structured to summarize the key quantitative data that are essential for the characterization of this compound. Researchers who determine these values experimentally or through computational methods can use this format for clear and comparative data presentation.

Table 1: Enthalpy and Gibbs Free Energy Data

Thermochemical Parameter	Symbol	Value (kJ/mol)	Method of Determination
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	Data not available	Combustion Calorimetry
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Data not available	Calculation from $\Delta_f H^\circ$ and S°
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	Data not available	Differential Scanning Calorimetry
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	Data not available	Gas Chromatography-Calorimetry
Enthalpy of Combustion	$\Delta_c H^\circ$	Data not available	Combustion Calorimetry

Table 2: Heat Capacity and Entropy Data

Thermochemical Parameter	Symbol	Value (J/mol·K)	Method of Determination
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	Data not available	Adiabatic Calorimetry / PPMS
Standard Entropy	S°	Data not available	Calculation from Heat Capacity Data

Experimental Protocols

The determination of the thermochemical data listed above requires precise and specialized experimental techniques. The following are detailed methodologies for key experiments applicable to organic esters like **(1R)-(-)-Dimenthyl succinate**.

1. Combustion Calorimetry for Enthalpy of Formation ($\Delta_f H^\circ$)

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.

- Apparatus: A high-precision bomb calorimeter, typically with a platinum-lined bomb, a temperature-controlled water jacket, and a sensitive temperature measuring device (e.g., a platinum resistance thermometer).
- Procedure:
 - A precisely weighed sample of **(1R)-(-)-Dimenthyl succinate** is placed in a crucible within the bomb calorimeter.
 - The bomb is sealed and pressurized with a known excess of pure oxygen.
 - The bomb is submerged in a known quantity of water in the calorimeter.
 - The sample is ignited via an electrical fuse.
 - The temperature change of the water is meticulously recorded until thermal equilibrium is reached.
 - The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
 - The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of formation of nitric acid and sulfuric acid (if applicable) and for the heat of combustion of the fuse wire.
 - The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.

2. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining the enthalpy of phase transitions.

- Apparatus: A differential scanning calorimeter.
- Procedure:

- A small, accurately weighed sample of **(1R)-(-)-Dimenthyl succinate** is hermetically sealed in an aluminum pan.
- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The sample is subjected to a controlled temperature program, which includes heating through its melting point.
- The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- The enthalpy of fusion is determined by integrating the area of the melting peak in the resulting thermogram.

3. Gas Chromatography-Calorimetry for Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

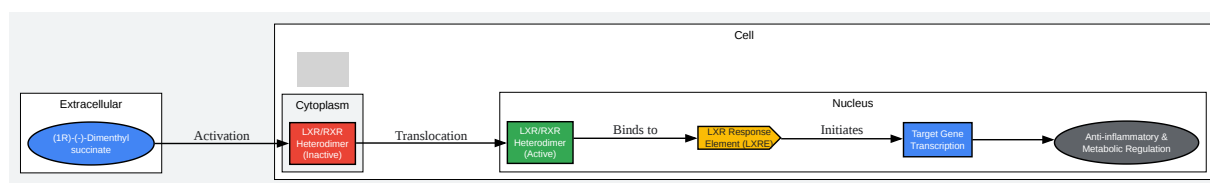
This method combines gas chromatography with calorimetry to determine the enthalpy of vaporization of volatile and semi-volatile compounds.

- Apparatus: A gas chromatograph coupled with a calorimeter.
- Procedure:
 - The enthalpy of solution of **(1R)-(-)-Dimenthyl succinate** in a suitable solvent is measured using a solution calorimeter.
 - The solvation enthalpy is determined using gas chromatography by measuring the retention time of the compound on a column coated with the same solvent as the stationary phase.
 - The enthalpy of vaporization is then calculated as the difference between the solvation enthalpy and the enthalpy of solution.

Signaling Pathway

Recent research has indicated that menthyl esters can exert biological effects through the activation of the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation. The activation of LXR by agonists, such as certain menthyl esters, can lead to anti-inflammatory and anti-obesity effects.[3][4][5][6][7]

The following diagram illustrates the generalized LXR signaling pathway that could be activated by **(1R)-(-)-Dimenthyl succinate**.



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Caption: Liver X Receptor (LXR) signaling pathway activated by a menthyl ester.

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